4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, commonly known as Gingerenone A, is a bioactive compound derived from ginger (Zingiber officinale). This compound has garnered attention due to its potential therapeutic properties, particularly in cancer treatment and other health-related applications. The molecular formula of this compound is , with a molecular weight of approximately 356.41 g/mol. Its CAS Registry Number is 128700-97-0, and it is classified under the category of diarylheptanoids, which are known for their diverse biological activities .
Gingerenone A is primarily sourced from ginger rhizomes, where it is found alongside other diarylheptanoids. These compounds are characterized by their unique molecular structure that includes two phenolic groups linked by a heptane chain. In terms of classification, Gingerenone A falls within the broader category of phenolic compounds, which are known for their antioxidant properties and potential health benefits .
The synthesis of 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- can be achieved through various methods. One notable approach involves the use of starting materials such as phenolic compounds and alkenes in a multi-step reaction process. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and yield.
A common synthetic route includes:
The molecular structure of 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- features:
The InChIKey for this compound is FWDXZNKYDTXGOT-GQCTYLIASA-N, which provides a unique identifier for its chemical structure in databases. Its structural representation can be visualized using molecular modeling software or chemical drawing tools .
Gingerenone A exhibits various chemical reactivity patterns typical of diarylheptanoids. It can undergo:
The compound's reactivity can be leveraged in synthetic organic chemistry to create analogs with potentially improved therapeutic profiles. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these transformations .
The mechanism through which 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- exerts its biological effects involves several pathways:
Research indicates that Gingerenone A can induce apoptosis in breast cancer cells by activating specific signaling cascades that lead to cell cycle arrest and senescence .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
Gingerenone A has been investigated for various applications:
4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- (commonly termed gingerenone A) demonstrates phylogenetically constrained distribution within the Zingiberaceae family. Comparative genomics of 14 Zingiber species reveals that this diarylheptanoid occurs predominantly in the sister clades sect. Zingiber and sect. Cryptanthium, with minimal detection in sect. Pleuranthesis [3]. Chloroplast genome analyses (size range: 162,272–163,711 bp) indicate conserved biosynthetic gene clusters in ginger (Zingiber officinale) and turmeric (Curcuma longa), while closely related species like Curcuma comosa and C. latifolia—despite morphological similarities—exhibit significant genomic divergence in regions governing secondary metabolism (e.g., rpl32-trnL-UAG, ycf1), correlating with gingerenone A absence [6]. Notably, Alpinia and Kaempferia genera lack diagnostic biosynthetic markers, supporting the compound’s restriction to Zingiberoideae subfamily taxa [2] [8].
Table 1: Distribution of Gingerenone A Across Select Zingiberaceae Taxa
Genus | Species | Occurrence | Genomic Support |
---|---|---|---|
Zingiber | officinale | High | 39,217 protein-coding genes; phased haplotypes |
Zingiber | montanum | Moderate | Chloroplast SNPs in psbA-trnH |
Curcuma | longa | High | 162,272 bp cp genome; conserved terpenoid backbone |
Curcuma | comosa | Low | Divergent rbcL-accD region |
Alpinia | calcarata | Absent | No biosynthetic gene homologs |
In Zingiber officinale, gingerenone A biosynthesis is rhizome-specific and compartmentalized in vascular parenchyma cells. Haplotype-resolved genome sequencing (1.53 Gb haplotype 1; 1.51 Gb haplotype 0) identifies 12 enzymatic families constituting the gingerol analog pathway, where gingerenone A arises via dehydration of 6-gingerol precursors [10]. Key catalysts include:
Transcriptomics confirms >50-fold higher expression of PAL, PKS, and DHN in rhizomes versus leaves, coinciding with gingerenone A accumulation [10].
Table 2: Key Enzymes in Gingerenone A Biosynthesis
Enzyme | Gene Symbol | Function | Expression (RPKM Rhizome vs. Leaf) |
---|---|---|---|
Phenylalanine ammonia-lyase | PAL | Phenylpropanoid starter unit synthesis | 72.3 vs. 1.2 |
Polyketide synthase | PKS | C-chain elongation with malonyl-CoA | 118.6 vs. 3.1 |
Dihydroxydehydrating enzyme | DHN | Introduction of α,β-unsaturation | 64.8 vs. 0.9 |
Gingerenone A consistently co-occurs with structurally analogous diarylheptanoids, forming a chemotaxonomic signature in ginger rhizomes. Metabolomic analyses reveal its strong correlation (R² = 0.92) with:
These compounds derive from shared phenylpropanoid-malonate pathways but diverge via dehydrogenation (gingerenone A) versus ketoreduction (gingerols). Crucially, gingerenone A’s α,β-unsaturated ketone moiety enhances electrophilicity, potentially underpinning its preferential antiviral activity against enveloped viruses compared to saturated analogs [2] [4].
Gingerenone A production is dynamically influenced by environmental stressors and phytohormone treatments:
Table 3: Modulators of Gingerenone A Biosynthesis
Modulator | Condition | Change in Gingerenone A | Mechanism |
---|---|---|---|
Methyl jasmonate | 100 μmol/L foliar spray | +230% | PPO inhibition; PAL induction |
High irradiance | 1200 → 1800 μmol/m²/s | +40–60% | Photosynthetic precursor enhancement |
Low temperature | 25°C → 15°C | -35% | Carbon diversion to stress metabolites |
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